2-Thiothinone hydrochloride

Analytical Chemistry Forensic Toxicology Reference Standard Preparation

2-Thiothinone hydrochloride is a chromatographically distinct cathinone analog required for accurate forensic method development. Unlike methcathinone, its thiophene ring imparts a unique GC-MS retention time (2.07 min), λmax (265, 295 nm), and 10× higher solubility in DMF/DMSO (15 mg/mL), eliminating co‑elution ambiguity. The published XRPD pattern enables definitive solid‑state identification. Procure this certified reference standard to ensure unambiguous analytical validation.

Molecular Formula C8H12ClNOS
Molecular Weight 205.71 g/mol
CAS No. 54817-67-3
Cat. No. B164182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiothinone hydrochloride
CAS54817-67-3
Synonyms2-(methylamino)-1-(2-thienyl)-1-propanone, monohydrochloride
Molecular FormulaC8H12ClNOS
Molecular Weight205.71 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=CS1)NC.Cl
InChIInChI=1S/C8H11NOS.ClH/c1-6(9-2)8(10)7-4-3-5-11-7;/h3-6,9H,1-2H3;1H
InChIKeyBIZHFBWZOILAFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiothinone Hydrochloride (CAS 54817-67-3): Procurement Specifications and Analytical Differentiation


2-Thiothinone hydrochloride (also known as β-keto-methiopropamine or βk-MPA) is a synthetic compound belonging to the cathinone class of stimulants. Its structure features a thiophene ring in place of the phenyl ring found in the closely related analog methcathinone [1]. The compound is provided as a hydrochloride salt with a molecular weight of 205.7 g/mol, is supplied as a crystalline solid with purity ≥98%, and is intended exclusively for forensic and research applications .

Why 2-Thiothinone Hydrochloride Cannot Be Substituted by Methcathinone or Other In-Class Analogs


The substitution of the phenyl ring in methcathinone with a thiophene heterocycle in 2-thiothinone introduces distinct physicochemical properties that preclude generic substitution. As a thiophene analog, 2-thiothinone exhibits a unique solubility profile across common laboratory solvents and a distinct chromatographic retention time in gas chromatography-mass spectrometry (GC-MS) analysis [1]. These differences are critical for laboratories requiring precise analytical reference standards for method development and validation, as even closely related cathinone analogs will not co-elute or share the same spectral signatures. The following sections provide the quantitative evidence necessary to justify the specific procurement of 2-thiothinone hydrochloride over its closest analogs.

Quantitative Differentiation of 2-Thiothinone Hydrochloride (CAS 54817-67-3) from Methcathinone: A Data-Driven Procurement Guide


Enhanced Solubility in Key Organic Solvents: 2-Thiothinone vs. Methcathinone Hydrochloride

2-Thiothinone hydrochloride demonstrates substantially higher solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) compared to its closest analog, methcathinone hydrochloride. This enhanced solubility is a direct consequence of the thiophene substitution and is critical for preparing concentrated stock solutions for analytical or in vitro experiments. In contrast, solubility in PBS buffer is equivalent for both compounds .

Analytical Chemistry Forensic Toxicology Reference Standard Preparation

Distinct Chromatographic Retention Time for GC-MS Separation of 2-Thiothinone and Methcathinone

In a validated FAST-GC/MS-TOF method for the analysis of 18 synthetic cathinones, 2-thiothinone and methcathinone exhibited distinct and non-overlapping retention times. This baseline separation is essential for accurate identification and quantification in complex forensic samples, ensuring that 2-thiothinone can be reliably distinguished from its phenyl analog [1].

Gas Chromatography-Mass Spectrometry Forensic Chemistry Analytical Method Validation

Divergent UV-Vis Absorption Profile: 2-Thiothinone vs. Methcathinone Hydrochloride

The UV-Vis absorption maximum (λmax) for 2-thiothinone hydrochloride is reported at 265 and 295 nm, reflecting the chromophoric contribution of the thiophene ring. In contrast, the phenyl-containing analog methcathinone hydrochloride exhibits a single λmax at 249 nm . This spectral difference provides a straightforward optical method to confirm identity and distinguish the compound from its close analog.

UV-Vis Spectroscopy Analytical Reference Standard Spectral Identification

Crystalline Phase Identification via X-Ray Powder Diffraction (XRPD)

The X-ray powder diffraction (XRPD) pattern of 2-thiothinone hydrochloride has been experimentally determined and published, providing a unique 'fingerprint' for the crystalline phase of this compound [1]. This reference pattern is critical for forensic chemists to confirm the identity of unknown seized materials suspected to be this specific designer drug.

X-Ray Diffraction Forensic Analysis Solid-State Characterization

Recommended Research and Industrial Applications for 2-Thiothinone Hydrochloride Based on Verified Differentiation


Analytical Reference Standard for GC-MS and LC-MS Method Development in Forensic Toxicology

As a chromatographically distinct compound with a known retention time (e.g., RT: 2.07 min in a validated GC-MS method), 2-thiothinone hydrochloride is an essential reference standard for developing and validating analytical methods for the detection and quantification of thiophene-substituted cathinones in seized materials or biological samples [1].

Preparation of High-Concentration Stock Solutions for In Vitro Pharmacology Studies

The compound's high solubility in DMF and DMSO (15 mg/mL) directly addresses a common limitation in in vitro pharmacology. Researchers can prepare high-concentration stock solutions for studying its interaction with monoamine transporters, while avoiding the solvent volume and precipitation issues associated with less soluble analogs like methcathinone (1-2 mg/mL in these solvents) [1].

Solid-State Characterization and Forensic Identification of Seized 'Legal Highs'

The peer-reviewed and published XRPD pattern for 2-thiothinone hydrochloride serves as a definitive reference for solid-state identification. Forensic laboratories can use this data to unambiguously identify unknown crystalline powders suspected to be 2-thiothinone, even in the absence of a certified reference material for direct comparison [1].

Rapid Identity Confirmation via UV-Vis Spectrophotometry

For laboratories lacking immediate access to mass spectrometry, the unique UV-Vis absorption maxima of 2-thiothinone (λmax 265, 295 nm) provide a rapid, low-cost, and orthogonal method to confirm its identity and differentiate it from methcathinone (λmax 249 nm), which is crucial for inventory management and quality control in a reference standard repository [1].

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